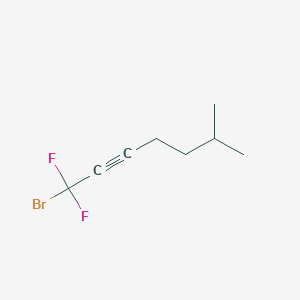
1-Bromo-1,1-difluoro-6-methylhept-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,1-difluoro-6-methylhept-2-yne is an organic compound with the molecular formula C8H11BrF2 It is characterized by the presence of a bromine atom, two fluorine atoms, and a methyl group attached to a hept-2-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1-difluoro-6-methylhept-2-yne can be synthesized through a multi-step process involving the reaction of 5-methyl-1-hexyne with dibromodifluoromethane. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. The general synthetic route involves:
Starting Material: 5-methyl-1-hexyne.
Reagent: Dibromodifluoromethane.
Catalyst: A suitable catalyst such as palladium or copper.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,1-difluoro-6-methylhept-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The triple bond in the hept-2-yne backbone can participate in addition reactions with halogens or hydrogen.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Addition: Halogens (e.g., Br2) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Formation of azides or thiols.
Addition: Formation of dihalides or alkanes.
Oxidation: Formation of ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
1-Bromo-1,1-difluoro-6-methylhept-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-1,1-difluoro-6-methylhept-2-yne involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with biological macromolecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and signal transduction .
Comparison with Similar Compounds
1-Bromo-1,1-difluoro-2-heptyne: Similar structure but different position of the triple bond.
1-Bromo-1,1-difluoro-3-methylhept-2-yne: Similar structure but different position of the methyl group.
1-Bromo-1,1-difluoro-4-methylhept-2-yne: Similar structure but different position of the methyl group.
Uniqueness: 1-Bromo-1,1-difluoro-6-methylhept-2-yne is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for diverse applications in synthetic chemistry and medicinal research .
Properties
CAS No. |
877080-72-3 |
|---|---|
Molecular Formula |
C8H11BrF2 |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
1-bromo-1,1-difluoro-6-methylhept-2-yne |
InChI |
InChI=1S/C8H11BrF2/c1-7(2)5-3-4-6-8(9,10)11/h7H,3,5H2,1-2H3 |
InChI Key |
YHCUKIOLEAXJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC#CC(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
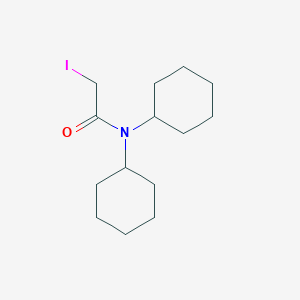
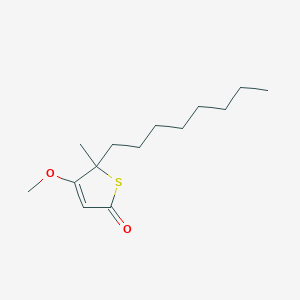
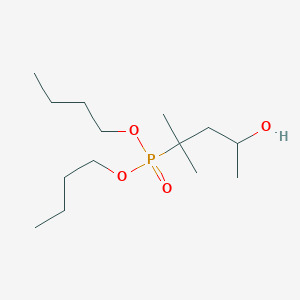
![4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12604822.png)
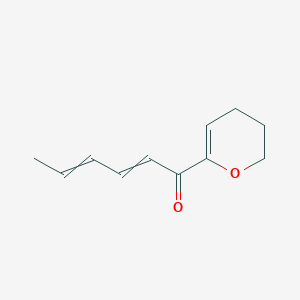
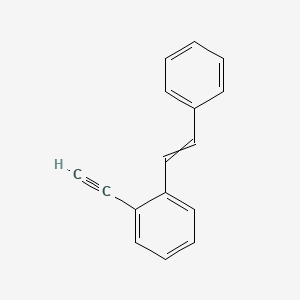
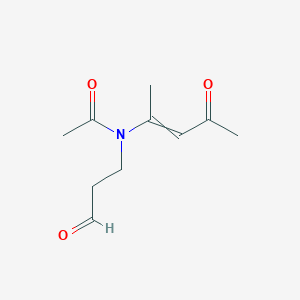
![2-[1-(Chloromethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12604844.png)
![(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12604853.png)

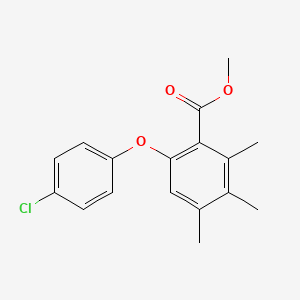
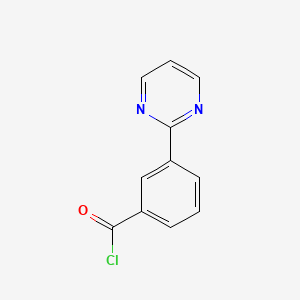
![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)
